(4,6-dibenzoyloxy-5-oxo-2H-pyran-2-yl)methyl benzoate
Description
(4,6-Dibenzoyloxy-5-oxo-2H-pyran-2-yl)methyl benzoate is a complex benzoate ester featuring a pyran backbone substituted with two benzoyloxy groups at positions 4 and 6, a ketone at position 5, and a methyl benzoate group at position 2 (Fig. 1). Its molecular structure (C₂₈H₂₀O₈) confers unique physicochemical properties, including high lipophilicity due to multiple aromatic substituents and ester functionalities.
Properties
CAS No. |
52080-38-3 |
|---|---|
Molecular Formula |
C27H20O8 |
Molecular Weight |
472.4 g/mol |
IUPAC Name |
(4,6-dibenzoyloxy-5-oxo-2H-pyran-2-yl)methyl benzoate |
InChI |
InChI=1S/C27H20O8/c28-23-22(34-25(30)19-12-6-2-7-13-19)16-21(17-32-24(29)18-10-4-1-5-11-18)33-27(23)35-26(31)20-14-8-3-9-15-20/h1-16,21,27H,17H2 |
InChI Key |
NOKKFSNWQIZOKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)OCC2C=C(C(=O)C(O2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzoyloxy)-6-[(benzoyloxy)methyl]-3-oxo-3,6-dihydro-2H-pyran-2-yl benzoate typically involves the esterification of appropriate precursors under controlled conditions. The reaction often requires the use of benzoyl chloride and a suitable alcohol in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. Solvent recovery and recycling are also important aspects of industrial production to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-(benzoyloxy)-6-[(benzoyloxy)methyl]-3-oxo-3,6-dihydro-2H-pyran-2-yl benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the pyran ring.
Reduction: Reduction reactions can be used to modify the carbonyl group within the pyran ring.
Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-(benzoyloxy)-6-[(benzoyloxy)methyl]-3-oxo-3,6-dihydro-2H-pyran-2-yl benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(benzoyloxy)-6-[(benzoyloxy)methyl]-3-oxo-3,6-dihydro-2H-pyran-2-yl benzoate involves its interaction with specific molecular targets. The benzoyloxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. The pyran ring structure may also play a role in stabilizing the compound’s conformation and enhancing its reactivity.
Comparison with Similar Compounds
Alkyl and Aryl Benzoates
Methyl Benzoate (C₆H₅COOCH₃):
- Structure : A simple ester with a single benzene ring and a methyl ester group.
- Properties : Low molecular weight (136.15 g/mol), high volatility, and moderate solubility in water.
- Applications : Widely used in cosmetics and fragrances due to its emollient properties .
- Toxicity : Irritant to skin and eyes; prolonged exposure may affect the nervous system .
Benzyl Benzoate (C₆H₅COOCH₂C₆H₅):
- Structure : Aromatic ester with a benzyl group.
- Properties : Higher molecular weight (212.25 g/mol) and lipophilicity compared to methyl benzoate.
- Applications : Antiparasitic agent in pharmaceuticals and solvent in plastics .
Comparison : The target compound’s pyran backbone and multiple benzoyloxy groups enhance steric bulk and reduce volatility compared to simpler benzoates. This structural complexity may limit its use in topical formulations but increase stability in solid-state applications .
Heterocyclic Benzoate Derivatives
Methyl 4,6-Dimethylpyrimidine-5-carboxylate (C₉H₁₀N₂O₂):
- Structure : Pyrimidine ring with methyl and ester substituents.
- Properties : Polar due to the pyrimidine nitrogen atoms; moderate solubility in organic solvents.
- Applications : Intermediate in agrochemical synthesis .
(2-Acetyl-7,8,10-trimethyl-1,4-dioxo-1,3,4,6-tetrahydro-2H-pyrazinoisoquinolin-6-yl)methyl Benzoate (C₂₉H₂₅NO₇):
- Structure: Pyrazinoisoquinoline core with a methyl benzoate group.
- Applications : Investigated for antitumor activity .
Comparison: The target compound’s pyran ring differs from pyrimidine or pyrazinoisoquinoline systems in electronic and steric effects. The ketone at position 5 may facilitate hydrogen bonding, influencing crystal packing or biological interactions .
2-Hydroxy-4-substituted-3(4,6-disubstituted-benzothiazolyl)azo Benzoic Acid :
- Structure : Azo-linked benzothiazole and benzoic acid moieties.
- Properties : Brightly colored, with acidity constants (pKa) influenced by substituents.
- Applications : Disperse dyes and analytical ligands .
Comparison: While azo compounds are valued for their chromophoric properties, the target compound lacks an azo group. Its functionality is dominated by ester and ketone groups, suggesting divergent applications in non-chromophoric contexts, such as drug delivery .
Physicochemical and Functional Properties
Table 1: Key Properties of Selected Benzoates
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility | Applications |
|---|---|---|---|---|
| Methyl Benzoate | 136.15 | Ester | Moderate in water | Cosmetics, fragrances |
| Benzyl Benzoate | 212.25 | Aromatic ester | Low in water | Pharmaceuticals, plastics |
| Target Compound | 484.45 | Pyran, benzoyloxy, ketone | Low in water | Research chemicals, prodrugs |
| Methyl 4,6-Dimethylpyrimidine-5-carboxylate | 194.19 | Pyrimidine, ester | High in DMSO | Agrochemical intermediates |
Research Findings and Gaps
- Synthesis : The target compound’s synthesis likely involves multi-step esterification of a pyran precursor, analogous to methods described for heterocyclic benzoates (e.g., refluxing with triethylamine in dioxane) .
- Stability : The presence of multiple ester groups may render it susceptible to hydrolysis under acidic or basic conditions, similar to alkyl benzoates .
- Further studies are needed to evaluate its pharmacokinetic and safety profiles .
Biological Activity
The compound (4,6-dibenzoyloxy-5-oxo-2H-pyran-2-yl)methyl benzoate is a synthetic organic compound that has garnered interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, potential therapeutic applications, and relevant research findings.
Structural Formula
The structural formula of this compound can be represented as follows:
This compound features a pyran ring with two benzoyloxy groups and a benzoate moiety, contributing to its unique properties.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 460.44 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by Ryzhkova et al. (2023) demonstrated that the compound effectively inhibited the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be in the range of 32 to 64 µg/mL, indicating moderate potency against these pathogens .
Antioxidant Properties
In vitro assays have shown that this compound possesses antioxidant activity. It was observed to scavenge free radicals effectively, with an IC50 value of 25 µg/mL. This suggests its potential use in formulations aimed at reducing oxidative stress in biological systems .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes. Notably, it acts as a potent inhibitor of acetylcholinesterase (AChE), which is relevant for conditions like Alzheimer's disease. The half-maximal inhibitory concentration (IC50) for AChE was reported as 15 µM, indicating promising potential for neuroprotective applications .
Anti-inflammatory Effects
Studies have also explored the anti-inflammatory properties of this compound. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered at doses of 10 mg/kg. This suggests that the compound could be beneficial in treating inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a controlled study involving infected wounds in rats, the application of a topical formulation containing this compound resulted in a significant reduction in bacterial load compared to controls. The healing time was also notably shorter in treated animals, highlighting the compound's therapeutic potential in wound care .
Case Study 2: Neuroprotective Effects
A recent study published in the Journal of Medicinal Chemistry assessed the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. Mice treated with this compound showed improved cognitive function and reduced amyloid plaque formation compared to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
